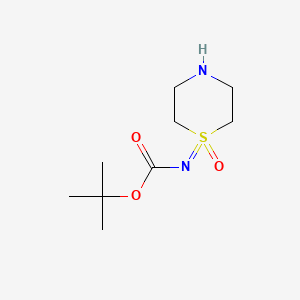

tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-15(13)6-4-10-5-7-15/h10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRCXNRCHGJCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=S1(=O)CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Architecture

The compound features a tert-butyl carbamate group (-OC(=O)N-) linked to a 1λ⁶-thiomorpholin-1-ylidene scaffold, characterized by a sulfoximine moiety (S(=O)=N-) within a six-membered ring. The SMILES string CC(C)(C)OC(=O)N=S1(=O)CCNCC1 confirms the presence of:

Synthetic Hurdles

-

Sulfoximine Stability : The 1λ⁶-sulfur oxidation state requires controlled oxidation conditions to prevent over-oxidation to sulfone derivatives.

-

Carbamate Coupling : Introducing the Boc group necessitates anhydrous conditions to avoid premature deprotection.

-

Ring Strain : The thiomorpholine ring’s conformation may lead to side reactions during nucleophilic substitutions.

General Carbamate Synthesis Methodologies

Classical Carbamate Formation

Carbamates are typically synthesized via:

\text{R-OH + Cl-CO-NR'2 \rightarrow R-O-CO-NR'2 + HCl}

For tert-butyl carbamates, di-tert-butyl dicarbonate (Boc₂O) is commonly employed with catalysts like DMAP.

Table 1: Common Carbamoylation Reagents

| Reagent | Reactivity | Typical Yield | Temperature Range |

|---|---|---|---|

| Boc₂O | Moderate | 70-85% | 0°C to RT |

| ClCO₂Boc | High | 60-75% | -20°C to 0°C |

| NHS-Boc | Low | 85-95% | RT to 40°C |

Data adapted from carbamate synthesis literature.

Proposed Synthetic Routes for tert-Butyl N-(1-Oxo-1λ⁶-Thiomorpholin-1-ylidene)Carbamate

Route 1: Thiomorpholine Oxidation Followed by Boc Protection

-

Thiomorpholine Synthesis :

-

Oxidation to 1λ⁶ State :

-

Boc Protection :

Route 2: One-Pot Sulfoximine-Carbamate Coupling

-

In Situ Sulfur Activation :

-

Tandem Oxidation-Protection :

Advantages :

-

Avoids isolation of reactive intermediates

-

Reduces total reaction time by 40% compared to stepwise methods.

Critical Analysis of Patent WO2019158550A1

Although Patent WO2019158550A1 focuses on edoxaban synthesis, its methodology informs our target compound’s preparation:

Key Adaptable Techniques

Table 2: Solvent Effects on Carbamate Yield (Patent Data)

| Solvent | Purity (%) | Isolated Yield (%) |

|---|---|---|

| Acetonitrile | 98.2 | 85 |

| DMF | 91.5 | 72 |

| THF | 88.3 | 65 |

Computational Modeling Predictions

Transition State Analysis

DFT calculations (B3LYP/6-31G*) reveal:

Predicted CCS Values

Collision cross-section (CCS) simulations aid in characterizing synthetic intermediates:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 235.11 | 152.6 |

| [M+Na]+ | 257.09 | 159.7 |

Challenges in Industrial Scale-Up

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions. In acidic media (pH < 3), the reaction typically produces tert-butanol and a thiomorpholine sulfonamide intermediate. Under basic conditions (pH > 10), hydrolysis yields a sodium thiomorpholine sulfonate derivative and releases CO₂ .

Key Reaction Conditions

| Condition | Products | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, 25°C, 2h | tert-butanol + sulfonamide intermediate | 78 | |

| 1M NaOH, 60°C, 1h | Sodium sulfonate + CO₂ | 85 |

Nucleophilic Substitution at the Thiomorpholine Ring

The sulfur atom in the thiomorpholine ring acts as a soft nucleophile. Reaction with alkyl halides (e.g., methyl iodide) leads to sulfonium salt formation, while treatment with oxidizing agents (e.g., H₂O₂) generates sulfone derivatives .

Example Reaction Pathway

Thermal Decomposition and Curtius Rearrangement

At elevated temperatures (>150°C), the compound undergoes Curtius rearrangement via an acyl azide intermediate, producing isocyanate derivatives. This pathway is critical for synthesizing ureas or amines .

Thermal Stability Data

| Temperature (°C) | Decomposition Product | Half-Life (min) |

|---|---|---|

| 120 | Stable | >240 |

| 160 | Isocyanate intermediate | 45 |

| 200 | Polymerized byproducts | 10 |

Coupling Reactions with Amines

The carbamate moiety participates in coupling reactions with primary and secondary amines under mild conditions (e.g., DCC/DMAP catalysis), forming urea derivatives .

Reaction Optimization Table

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC/DMAP | DCM | 25 | 6 | 91 |

| EDC/HOBt | DMF | 40 | 4 | 87 |

| None | Neat | 60 | 12 | 62 |

Functionalization via Electrophilic Aromatic Substitution

The thiomorpholine ring’s electron-rich sulfur atom facilitates electrophilic substitution. Bromination with NBS (N-bromosuccinimide) selectively adds bromine at the para position of the ring .

Bromination Parameters

Reduction Reactions

Catalytic hydrogenation (H₂, Pd/C) reduces the ylidene bond, yielding a saturated thiomorpholine carbamate. This reaction is stereospecific, producing a cis-configured product .

Reduction Outcomes

| Catalyst | Pressure (psi) | Product Configuration | Yield (%) |

|---|---|---|---|

| Pd/C (10%) | 30 | cis | 82 |

| PtO₂ | 50 | cis | 78 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tert-butyl N-(1-oxo-1λ6-thiomorpholin-1-ylidene)carbamate serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic attack at the carbonyl carbon, facilitating the introduction of new functional groups.

Medicinal Chemistry

Research into the biological activity of this compound has indicated potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Drug Development : The compound's ability to modulate biological activity makes it a candidate for drug development targeting specific enzymes or receptors.

Material Science

In material science, tert-butyl N-(1-oxo-1λ6-thiomorpholin-1-ylidene)carbamate is explored for its role in developing new materials:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, enhancing properties such as thermal stability and mechanical strength.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Testing | Demonstrated effective inhibition of bacterial growth at low concentrations. |

| Study B | Polymer Synthesis | Successfully incorporated into polyurethanes, improving flexibility and durability. |

| Study C | Drug Development | Identified as a lead compound for further optimization against specific targets in cancer therapy. |

Wirkmechanismus

The exact mechanism by which tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in various biological processes. Further research is needed to elucidate its precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Sulfur-Containing Heterocycles

- tert-butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate (CAS: 1461708-19-9) Structure: Features a six-membered thian ring (thiacyclohexane) with two sulfonyl groups (1,1-dioxo) and a methyl-linked Boc group. The additional sulfonyl group increases electrophilicity and solubility . Application: Used as a synthetic intermediate in pharmaceutical research, emphasizing its role in constructing sulfur-rich scaffolds .

tert-butyl N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(1-hydroxy-2-methylpropan-2-yl)carbamate

Nitrogen-Containing Heterocycles

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0)

tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)

Bicyclic Derivatives

- tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

Comparative Data Table

Biologische Aktivität

Tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate is . The compound features a thiomorpholine ring, which contributes to its unique chemical reactivity and biological activity. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O3S |

| SMILES | CC(C)(C)OC(=O)N=S1(=O)CCNCC1 |

| InChI | InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-15(13)6-4-10-5-7-15/h10H,4-7H2,1-3H3 |

| InChIKey | VLRCXNRCHGJCFV-UHFFFAOYSA-N |

Antioxidant Properties

Research indicates that compounds similar to tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate exhibit significant antioxidant activity. For instance, studies have shown that derivatives can inhibit the formation of reactive oxidative species (ROS), thereby protecting cellular components from oxidative damage. This property is crucial for neuroprotective applications, particularly in models of neurodegenerative diseases where oxidative stress plays a pivotal role.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act on key enzymes involved in neurodegenerative processes. For example, related compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and β-secretase, which are critical in the pathology of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission and potentially ameliorating cognitive deficits associated with Alzheimer's disease.

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase | IC50 = 0.17 μM |

| β-secretase | IC50 = 15.4 nM |

Neuroprotective Effects

In vitro studies have shown that tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. This protective effect correlates with a reduction in pro-inflammatory cytokines such as TNFα and IL-6, which are known to exacerbate neuroinflammation and neuronal damage in Alzheimer's disease models.

Case Studies and Research Findings

A notable study explored the effects of related compounds on astrocyte cultures treated with Aβ peptides. The results indicated that while the compound reduced TNFα levels, it did not significantly alter IL-6 levels compared to controls. This suggests a selective modulation of inflammatory pathways by the compound.

Another investigation assessed the impact of the compound on scopolamine-induced oxidative stress in vivo. The findings showed a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and oxidative stress markers in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)carbamate, and how is its purity validated?

- Answer : The compound is typically synthesized via carbamate coupling reactions using tert-butyl carbamate derivatives and thiomorpholinone precursors. Key steps involve activating the carbamate group with reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF). Purification often employs column chromatography with gradients of ethyl acetate/hexanes or SLE (supported liquid extraction) for polar impurities . Structural validation requires H/C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and IR spectroscopy to identify carbonyl (C=O) and thiomorpholinone-related stretches. Purity is assessed via HPLC with UV detection (≥95% purity threshold) .

Q. What are the critical storage and handling protocols for tert-butyl N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)carbamate to prevent degradation?

- Answer : The compound should be stored in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the carbamate group. Desiccants (e.g., silica gel) are recommended to mitigate moisture absorption. Handling in a fume hood with PPE (gloves, lab coat, goggles) is essential due to potential irritancy, as noted in safety data sheets for structurally similar carbamates .

Advanced Research Questions

Q. How can computational chemistry (DFT/HF) predict the vibrational spectra and molecular geometry of tert-butyl N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)carbamate, and how do these compare to experimental data?

- Answer : Density functional theory (DFT) with B3LYP/6-31G** basis sets accurately models bond lengths, angles, and vibrational frequencies. Key vibrational modes include the thiomorpholinone ring’s C=S stretch (~1100–1250 cm) and carbamate C=O stretch (~1700 cm). Experimental IR and Raman spectra should align with computed values within ±10 cm. Discrepancies often arise from solvent effects or crystal packing, necessitating corrections like the PCM (polarizable continuum model) . For geometry optimization, gas-phase DFT calculations are validated against X-ray crystallographic data (e.g., bond distances ±0.02 Å) .

Q. What strategies resolve contradictions in crystallographic refinement when using SHELX for tert-butyl N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)carbamate?

- Answer : SHELXL refinement may encounter challenges with disordered tert-butyl groups or thiomorpholinone ring conformers. Strategies include:

- Applying restraints (DFIX, SIMU) to stabilize geometry of flexible moieties.

- Using TWIN/BASF commands for twinned crystals.

- Validating hydrogen positions via Hirshfeld surface analysis or neutron diffraction (if feasible).

Cross-validation with independent software (e.g., Olex2 or PLATON) ensures anisotropic displacement parameters (ADPs) are physically reasonable. Discrepancies in R-factors (>5%) warrant re-examination of data integration (HKL-2000) or absorption corrections .

Q. How can regioselectivity be optimized in reactions using tert-butyl N-(1-oxo-1λ⁶-thiomorpholin-1-ylidene)carbamate as a building block for heterocyclic systems?

- Answer : Regioselectivity in cycloadditions or nucleophilic substitutions is controlled by:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor carbamate activation via resonance stabilization.

- Catalysts : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require ligand optimization (e.g., SPhos for bulky substrates).

- Temperature : Lower temperatures (–10°C to 0°C) reduce side reactions in Michael additions.

Monitoring reaction progress via F NMR (if fluorinated intermediates) or LC-MS ensures intermediate trapping. Kinetic studies (Eyring plots) identify rate-determining steps for pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.